
CID 54092976
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane is a chemical compound with the molecular formula C15H32O3Si4. It is a member of the trisiloxane family, characterized by the presence of three silicon atoms connected by oxygen atoms, with various organic groups attached to the silicon atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl group can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution.
Scientific Research Applications
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes and proteins, influencing their structure and function. The silicon-oxygen backbone provides flexibility and stability, allowing the compound to form stable complexes with other molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: This compound has a similar structure but with different methyl group arrangements, leading to variations in its chemical and physical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another related compound with different applications in agriculture and cosmetics. The uniqueness of 1,1,1,5,5,5-Hexamethyl-3-phenyltrisiloxane lies in its specific arrangement of phenyl and methyl groups, which confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H23O2Si3 |
|---|---|
Molecular Weight |
283.56 g/mol |
InChI |
InChI=1S/C12H23O2Si3/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
NYHQFQVQKUYQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



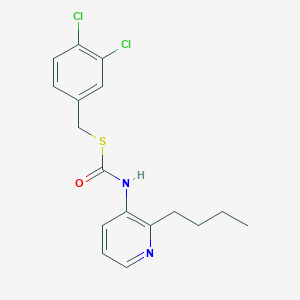
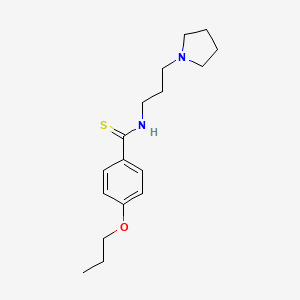
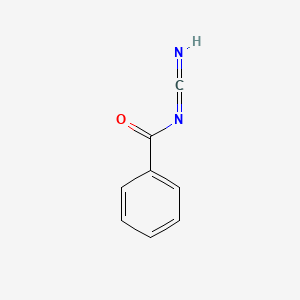


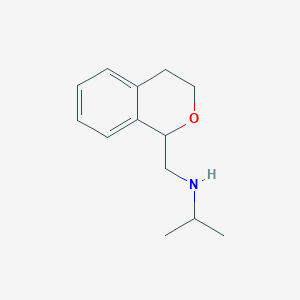
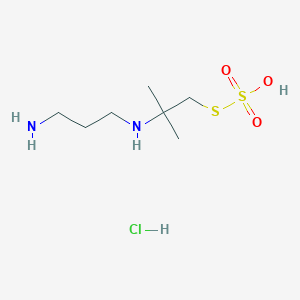

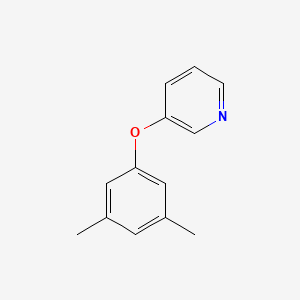
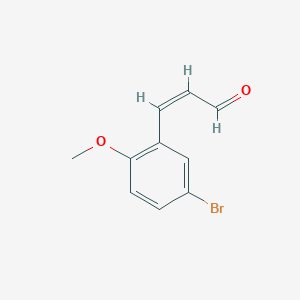
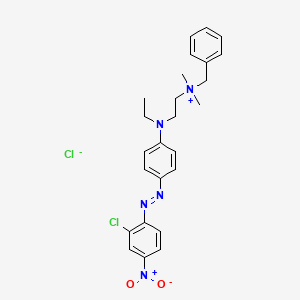

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
